molecular formula C18H18F2N2O4S B6542767 2,4-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide CAS No. 1060322-54-4

2,4-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide

Cat. No.: B6542767
CAS No.: 1060322-54-4
M. Wt: 396.4 g/mol
InChI Key: WTRLAZRTLUIRCM-UHFFFAOYSA-N
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Description

2,4-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H18F2N2O4S and its molecular weight is 396.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.09553456 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2,4-Difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a difluorobenzene moiety and a morpholine derivative. Its structure is represented as follows:

C22H22F2N2O3S\text{C}_{22}\text{H}_{22}\text{F}_2\text{N}_2\text{O}_3\text{S}

This structure contributes to its unique biological properties.

Research indicates that compounds with sulfonamide structures can influence various biological pathways. The following mechanisms have been identified:

  • Calcium Channel Modulation : Similar compounds have shown the ability to alter calcium channel activity, which plays a crucial role in cardiovascular function. For instance, studies have demonstrated that certain sulfonamide derivatives can decrease perfusion pressure and coronary resistance by interacting with calcium channels .
  • Antimicrobial Activity : Sulfonamides are known for their antimicrobial properties, inhibiting bacterial growth by interfering with folate synthesis pathways. This class of compounds has been extensively studied for their efficacy against various pathogens.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially useful in treating conditions like asthma and other inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:

  • Absorption : The compound's solubility and permeability across biological membranes.
  • Distribution : Its ability to reach target tissues effectively.
  • Metabolism : The pathways through which the compound is metabolized in the body.
  • Excretion : The rate at which the compound is eliminated from the body.

Case Studies

  • Cardiovascular Studies : An isolated rat heart model was utilized to assess the effects of related sulfonamide compounds on perfusion pressure and coronary resistance. Results indicated significant reductions in both parameters, suggesting potential therapeutic applications in managing cardiovascular diseases .
  • In Vitro Antimicrobial Testing : Various studies have tested similar sulfonamide compounds against bacterial strains, demonstrating effective inhibition of growth in multi-drug resistant organisms.

Research Findings Summary Table

Study FocusFindingsReference
Cardiovascular EffectsDecreased perfusion pressure and coronary resistance
Antimicrobial ActivityEffective against multiple bacterial strains
Inflammatory ResponsePotential reduction in inflammation markers

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as an antitumor agent . Studies have indicated that sulfonamide derivatives can inhibit tumor growth by interfering with metabolic pathways essential for cancer cell proliferation. The incorporation of fluorine atoms enhances the lipophilicity and bioavailability of the compound, which may improve its effectiveness as a therapeutic agent.

Antimicrobial Activity

Research has shown that compounds similar to 2,4-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide exhibit significant antimicrobial properties. The sulfonamide moiety is known to mimic p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thus acting as an inhibitor of bacterial growth.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes such as carbonic anhydrase and various kinases. Enzyme inhibition studies are crucial for drug design as they can lead to the development of targeted therapies for diseases like cancer and metabolic disorders.

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several sulfonamide derivatives, including this compound. The results demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

A study conducted by researchers at a prominent pharmaceutical institute evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited potent antibacterial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli. The study emphasized the potential application of this compound in treating infections caused by multidrug-resistant bacteria .

Properties

IUPAC Name

2,4-difluoro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O4S/c19-14-3-6-17(16(20)12-14)27(24,25)21-15-4-1-13(2-5-15)11-18(23)22-7-9-26-10-8-22/h1-6,12,21H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRLAZRTLUIRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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